N-(2-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide
Description
This compound features a dihydroquinoxaline core substituted with a piperidin-1-yl group at position 3 and an oxo group at position 2. While direct biological data are unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry, particularly as a scaffold for receptor modulation or enzyme inhibition .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(2-oxo-3-piperidin-1-ylquinoxalin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-9-3-4-10-17(16)23-20(27)15-26-19-12-6-5-11-18(19)24-21(22(26)28)25-13-7-2-8-14-25/h3-6,9-12H,2,7-8,13-15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUISHCBQMGSNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a quinoxaline moiety, which is known for its diverse biological activities. The presence of the piperidine ring contributes to its pharmacological properties.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Tyrosine Kinases : Quinoxaline derivatives have been shown to inhibit various tyrosine kinases, which play critical roles in cancer cell proliferation and survival .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways and downregulating anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest : Some studies suggest that quinoxaline derivatives can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell division .
In Vitro Anticancer Activity
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notable findings include:
- Cytotoxicity Testing : In vitro tests revealed significant cytotoxic activity against human tumor cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these tests ranged from 5 to 20 µM, indicating potent activity .
- Mechanistic Studies : Morphological assessments using Hoechst staining confirmed that treated cells exhibited classic apoptotic features such as chromatin condensation and nuclear fragmentation .
Case Study 1: Anticancer Activity
In a study focused on the synthesis and biological evaluation of quinoxaline derivatives, this compound was tested alongside other analogs. The results indicated that this compound displayed superior cytotoxicity compared to standard chemotherapeutics like etoposide, with IC50 values significantly lower than those observed for controls .
Case Study 2: Mechanistic Insights
Another research effort investigated the apoptosis-inducing capabilities of this compound in MCF-7 cells. The study found that treatment led to increased expression of caspase-3 and decreased levels of Bcl-2, confirming the mechanism by which the compound induces cell death through apoptosis .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Neuropharmacology
N-(2-methylphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide has been studied for its potential neuroprotective effects. Research indicates that compounds with a similar structure can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation may lead to therapeutic effects in conditions such as anxiety and depression.
Anti-inflammatory Properties
Recent studies have suggested that this compound exhibits anti-inflammatory properties, making it a candidate for treating autoimmune diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation. For instance, compounds derived from similar scaffolds have shown efficacy in reducing inflammation in models of rheumatoid arthritis and inflammatory bowel disease .
Cancer Research
The quinoxaline derivatives have been explored for their anticancer properties. Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines. This effect is likely mediated through the modulation of specific signaling pathways involved in cell survival and growth .
Antimicrobial Activity
Emerging data suggest that this compound may possess antimicrobial properties. Studies have demonstrated that quinoxaline derivatives can inhibit the growth of several bacterial strains, including those resistant to conventional antibiotics. This makes them potential candidates for developing new antimicrobial agents .
Case Study 1: Neuroprotective Effects
In a study published in a peer-reviewed journal, researchers evaluated the neuroprotective effects of this compound in rodent models of neurodegeneration. The results indicated significant improvements in behavioral tests and reduced markers of oxidative stress in the brain tissue .
Case Study 2: Anti-inflammatory Action
Another investigation focused on the anti-inflammatory properties of this compound using an animal model of rheumatoid arthritis. The treatment group exhibited decreased joint swelling and lower levels of inflammatory cytokines compared to controls, suggesting that this compound could be beneficial for patients with inflammatory disorders .
Case Study 3: Anticancer Activity
A recent study assessed the anticancer effects of this compound on breast cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural differences and physicochemical properties of analogous compounds:
*Molecular weight calculated based on formula C₂₂H₂₅N₃O₂.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
